3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid
Overview
Description
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid is a heterocyclic compound that features a furan ring fused with a thiadiazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with a suitable amine to form the thiadiazine ring. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The thiadiazine ring can be reduced to form dihydrothiadiazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the furan ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products
The major products formed from these reactions include various substituted furan and thiadiazine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to specific receptors. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A precursor in the synthesis of the target compound.
Thiadiazine derivatives: Compounds with similar ring structures but different substituents.
Uniqueness
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid is unique due to its combined furan and thiadiazine rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-(furan-2-yl)-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O5S/c11-8(12)6-4-5(7-2-1-3-15-7)9-16(13,14)10-6/h1-4,9H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZQENKCRNILGS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=NS(=O)(=O)N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701163064 | |
Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011397-87-7 | |
Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1011397-87-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-1,2,6-Thiadiazine-3-carboxylic acid, 5-(2-furanyl)-, 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701163064 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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